molecular formula C15H18ClF3N2O2 B5360986 N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide

N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide

Cat. No. B5360986
M. Wt: 350.76 g/mol
InChI Key: AUTFKXIXTSSINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological processes of the body.

Mechanism of Action

N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide acts as an agonist at the 5-HT1B and 5-HT2A receptors, which are both G protein-coupled receptors. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways. The exact mechanism by which this compound exerts its effects on the central nervous system is not fully understood, but it is thought to involve the modulation of serotonin levels and the activity of other neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a range of effects on the biochemical and physiological processes of the body. For example, this compound has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. This compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on mood and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide in scientific research is its high potency and selectivity for the 5-HT1B and 5-HT2A receptors. This allows researchers to study the effects of these receptors on various physiological processes with a high degree of specificity. However, one limitation of using this compound is its potential for off-target effects, as it may also interact with other receptors and signaling pathways.

Future Directions

There are several potential future directions for research on N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. For example, further studies could be conducted to investigate the long-term effects of this compound on the central nervous system and cardiovascular system. Additionally, studies could be conducted to investigate the potential therapeutic applications of this compound, such as its use in the treatment of mood disorders or cardiovascular disease. Finally, studies could be conducted to develop new compounds based on the structure of this compound that may have improved potency, selectivity, and safety profiles.

Synthesis Methods

N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 3-(2-trifluoromethylmorpholino)propanoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.

Scientific Research Applications

N-(4-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been used extensively in scientific research to study its effects on the central nervous system. Specifically, this compound has been shown to activate the 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been used to study the effects of serotonin on the cardiovascular system.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N2O2/c16-12-3-1-11(2-4-12)9-20-14(22)5-6-21-7-8-23-13(10-21)15(17,18)19/h1-4,13H,5-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFKXIXTSSINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCC(=O)NCC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.